Ethyl 4-oxo-4H-quinolizine-3-carboxylate
CAS No.: 88612-71-9
Cat. No.: VC20770296
Molecular Formula: C12H11NO3
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88612-71-9 |
---|---|
Molecular Formula | C12H11NO3 |
Molecular Weight | 217.22 g/mol |
IUPAC Name | ethyl 4-oxoquinolizine-3-carboxylate |
Standard InChI | InChI=1S/C12H11NO3/c1-2-16-12(15)10-7-6-9-5-3-4-8-13(9)11(10)14/h3-8H,2H2,1H3 |
Standard InChI Key | GBDJVIYRDRPISB-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C2C=CC=CN2C1=O |
Canonical SMILES | CCOC(=O)C1=CC=C2C=CC=CN2C1=O |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 4-oxo-4H-quinolizine-3-carboxylate is a heterocyclic compound with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol . The compound features a quinolizine core structure with a carbonyl group at the 4-position and an ethyl carboxylate substituent at the 3-position. This structural arrangement creates a planar, conjugated system that influences its chemical behavior and reactivity profiles.
Nomenclature and Identification
Identifier Type | Value |
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IUPAC Name | Ethyl 4-oxoquinolizine-3-carboxylate |
CAS Registry Number | 88612-71-9 |
PubChem CID | 4615166 |
InChI | InChI=1S/C12H11NO3/c1-2-16-12(15)10-7-6-9-5-3-4-8-13(9)11(10)14 |
InChIKey | GBDJVIYRDRPISB-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C2C=CC=CN2C1=O |
DSSTox Substance ID | DTXSID90404912 |
Table 1: Identification parameters for ethyl 4-oxo-4H-quinolizine-3-carboxylate
Structural Features
The molecular structure consists of a bicyclic ring system where a pyridine ring is fused with a partially unsaturated six-membered ring containing a lactam functionality. The ethyl carboxylate group at the 3-position lies coplanar with the ring system due to conjugation, which contributes to the compound's chemical stability and reactivity patterns.
Physicochemical Properties
Ethyl 4-oxo-4H-quinolizine-3-carboxylate exhibits distinctive physicochemical properties that influence its behavior in chemical reactions, solubility profiles, and potential biological interactions.
Physical Properties
Property | Value |
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Physical State | Solid |
Color | Not specified in literature |
Melting Point | 111-113°C |
Boiling Point | 162-165°C (at 2 Torr) |
Molecular Weight | 217.224 g/mol |
Predicted pKa | -2.87±0.40 |
Table 2: Physical properties of ethyl 4-oxo-4H-quinolizine-3-carboxylate
Chemical Properties and Reactivity
The compound's chemical reactivity is primarily determined by several structural features:
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The ethyl carboxylate group serves as a site for hydrolysis reactions, leading to the formation of the corresponding carboxylic acid derivatives .
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The lactam functionality (4-oxo group) provides an electrophilic center for nucleophilic attack.
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The quinolizine core structure enables various electrophilic and nucleophilic substitution reactions, particularly at positions 1 and 2.
One significant chemical property is the compound's ability to undergo nitration at the 1-position, followed by reduction to form ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate, which serves as a key intermediate for further derivatization .
Synthesis and Preparation Methods
The synthesis of ethyl 4-oxo-4H-quinolizine-3-carboxylate has been described in scientific literature through several routes. These synthetic methods provide valuable insights into the preparation of this compound for research and development purposes.
Patent Process Description
A more detailed process is described in patent literature, involving a seven-step synthetic route for the preparation of 4H-4-oxoquinolizine-3-carboxylic acid derivatives . The patent documents a reaction sequence involving ethyl formate (29.1 mL, 0.36 mole) and ethyl fluoroacetate (29.0 mL, 0.3 mole) as key reagents in the synthetic pathway .
Further Derivatization
The synthesized ethyl 4-oxo-4H-quinolizine-3-carboxylate serves as a versatile intermediate for preparing more complex derivatives:
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Nitration followed by reduction yields ethyl 1-amino-4-oxo-4H-quinolizine-3-carboxylate (compound 5) .
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Further reactions with sulfonyl chlorides or acyl chlorides produce sulfonamide or amide derivatives (compounds 6 and 7) .
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Hydrolysis of these intermediates generates the corresponding carboxylic acids (compounds 8 and 9) .
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Formylation using DMF and POCl₃ produces intermediate 10, which can undergo condensation with 2-aminothiophenol or o-phenylenediamine derivatives to form benzothiazole or benzimidazole-substituted derivatives .
Applications and Biological Significance
Ethyl 4-oxo-4H-quinolizine-3-carboxylate has gained attention primarily as a synthetic intermediate in pharmaceutical research rather than as a bioactive compound itself.
Role in Antibacterial Development
The compound serves as a key intermediate in the preparation of 4H-4-oxo-quinolizine-3-carboxylic acid antibacterial agents, also known as pyridone antibiotics . These antibiotics represent an important class of synthetic antimicrobial agents that target bacterial DNA gyrase and topoisomerase IV.
Spectroscopic Characterization
Spectroscopic data provides essential information for structure confirmation and purity assessment of ethyl 4-oxo-4H-quinolizine-3-carboxylate and its derivatives.
Infrared (IR) Spectroscopy
IR spectroscopy of the derivatives shows characteristic absorption bands:
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